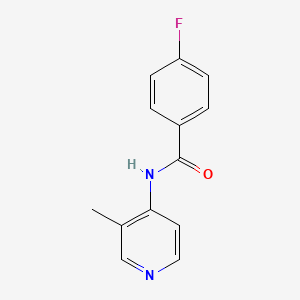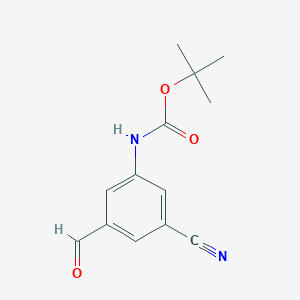![molecular formula C14H14O4 B14909412 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14909412.png)
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for aromatic rings, providing enhanced metabolic stability and improved pharmacokinetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.
Introduction of the benzyloxycarbonyl group: This step often involves the use of benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine (TEA) to protect the amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) to replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, NaBH4
Substitution: NaH, Cbz-Cl, TEA
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted bicyclo[1.1.1]pentane derivatives
Wissenschaftliche Forschungsanwendungen
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a bioisostere for aromatic rings in drug design to improve metabolic stability and pharmacokinetic properties.
Materials Science: Employed in the synthesis of novel materials with unique mechanical and thermal properties.
Biology: Utilized in the development of probes and imaging agents for biological studies.
Industry: Applied in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is primarily related to its ability to act as a bioisostere for aromatic rings. This allows it to interact with biological targets in a similar manner to aromatic compounds but with enhanced stability and reduced metabolic degradation. The compound can bind to various molecular targets, including enzymes and receptors, modulating their activity and leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Contains two carboxylic acid groups, providing different reactivity and applications.
Uniqueness
3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which offers specific protective and functional properties. This makes it particularly valuable in medicinal chemistry for the development of stable and effective drug candidates.
Eigenschaften
Molekularformel |
C14H14O4 |
|---|---|
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
3-phenylmethoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O4/c15-11(16)13-7-14(8-13,9-13)12(17)18-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,16) |
InChI-Schlüssel |
WIXWPKRGUCDFLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



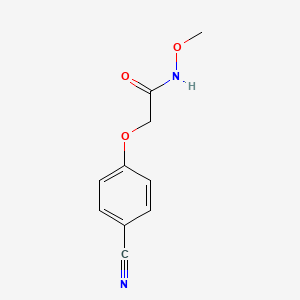
![n-Ethyl-2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14909345.png)

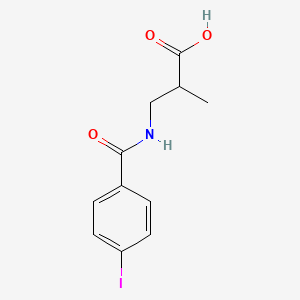

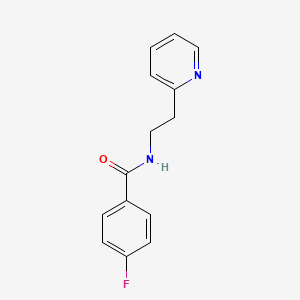
![(3R)-1,7-dithia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B14909380.png)
![Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14909391.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14909392.png)
![tert-Butyl (R)-6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14909393.png)
![N-(prop-2-en-1-yl)-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B14909396.png)
